2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound features a unique structure that combines multiple ring systems, including a cycloheptane, thieno, triazolo, and pyrimidine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. One common approach might start with the preparation of the cycloheptane ring, followed by the introduction of the thieno and triazolo rings through cyclization reactions. The final step often involves the attachment of the 2-methylphenoxy group via an etherification reaction.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. This can involve the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Continuous flow chemistry is also a technique that can be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the nitrogen atoms in the triazolo and pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced nitrogen-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects. They may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, making them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials with specific electronic or optical properties, given their complex ring structures and potential for functionalization.
Mechanism of Action
The mechanism of action for 2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these proteins, potentially inhibiting their activity. This can disrupt cellular processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.
Thieno[3,2-d]pyrimidine: Known for its use in medicinal chemistry as a kinase inhibitor.
Triazolo[1,5-c]pyrimidine: Often explored for its antiviral and anticancer properties.
Uniqueness
What sets 2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its combination of multiple ring systems, which can confer unique biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N4OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
15-[(2-methylphenoxy)methyl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene |
InChI |
InChI=1S/C20H20N4OS/c1-13-7-5-6-9-15(13)25-11-17-22-19-18-14-8-3-2-4-10-16(14)26-20(18)21-12-24(19)23-17/h5-7,9,12H,2-4,8,10-11H2,1H3 |
InChI Key |
UIDWTQPWCKLUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCCC5 |
Origin of Product |
United States |
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